(1-苯基-1H-1,2,3-三唑-5-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

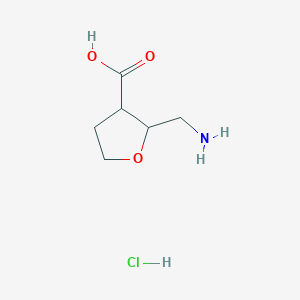

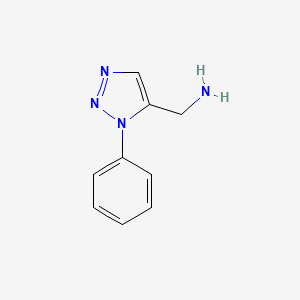

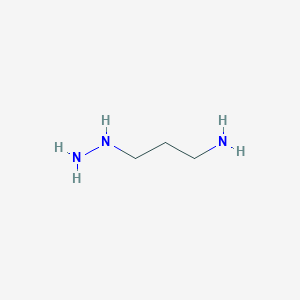

“(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1267880-41-0 . It has a molecular weight of 174.21 . It is in the form of oil .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules in good yields .Molecular Structure Analysis

The Inchi Code for “(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine” is 1S/C9H10N4/c10-6-9-7-11-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2 .Chemical Reactions Analysis

The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Physical And Chemical Properties Analysis

“(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine” is an oil-like substance . It has a molecular weight of 174.21 . The compound is stored at a temperature of 4 degrees Celsius .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine, focusing on six unique fields:

Drug Discovery and Development

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is a valuable scaffold in drug discovery due to its stability and ability to form hydrogen bonds. It has been used to develop various therapeutic agents, including anticancer, antiviral, and antimicrobial drugs . The triazole ring’s ability to mimic amide bonds makes it a versatile component in designing molecules that can interact with biological targets effectively.

Organic Synthesis

This compound is widely used in organic synthesis as a building block for creating more complex molecules. Its stability under various reaction conditions makes it an ideal candidate for constructing diverse chemical structures. It is often employed in click chemistry, a popular method for synthesizing triazole-containing compounds .

Polymer Chemistry

In polymer chemistry, (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is used to create polymers with unique properties. These polymers can be tailored for specific applications, such as drug delivery systems, due to their biocompatibility and ability to form stable structures . The triazole ring’s presence enhances the thermal and chemical stability of the resulting polymers.

Supramolecular Chemistry

The compound plays a significant role in supramolecular chemistry, where it is used to design and synthesize molecular assemblies with specific functions. Its ability to form hydrogen bonds and π-π interactions makes it suitable for creating complex structures like molecular cages and host-guest systems . These assemblies have applications in areas such as catalysis and molecular recognition.

Bioconjugation

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is frequently used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to various probes and surfaces. This application is crucial in developing diagnostic tools and targeted therapies . The triazole ring’s stability ensures that the conjugated biomolecules retain their functionality.

Fluorescent Imaging

In the field of fluorescent imaging, this compound is used to develop fluorescent probes that can be used to visualize biological processes in real-time. The triazole ring’s ability to stabilize the fluorescent properties of the attached molecules makes it an excellent choice for creating high-contrast imaging agents . These probes are essential for studying cellular functions and disease mechanisms.

Materials Science

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is also utilized in materials science to develop new materials with enhanced properties. For example, it can be incorporated into metal-organic frameworks (MOFs) to improve their stability and functionality . These materials have applications in gas storage, catalysis, and sensing.

Chemical Biology

In chemical biology, this compound is used to study biological systems at the molecular level. Its ability to form stable complexes with various biomolecules makes it a valuable tool for probing biological interactions and pathways . Researchers use it to develop inhibitors and probes that can modulate biological processes, providing insights into disease mechanisms and potential therapeutic targets.

安全和危害

未来方向

属性

IUPAC Name |

(3-phenyltriazol-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-6-9-7-11-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZAYLJZSNPSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine | |

CAS RN |

1267880-41-0 |

Source

|

| Record name | 1-(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734930.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2734933.png)

![ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2734939.png)

![3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2734945.png)

![2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2734946.png)

![2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide](/img/structure/B2734948.png)

![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734949.png)